![molecular formula C14H17N3 B8562553 2-Methyl-5-piperazin-1-yl-quinoline](/img/structure/B8562553.png)
2-Methyl-5-piperazin-1-yl-quinoline
Overview
Description
2-Methyl-5-piperazin-1-yl-quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a piperazine ring attached at the 5-position and a methyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-piperazin-1-yl-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis is a classical method used to construct the quinoline core. This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as sulfuric acid. The reaction conditions typically require high temperatures and careful control of the reaction environment to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of these synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-piperazin-1-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have identified derivatives of 2-methyl-5-piperazin-1-yl-quinoline as potential candidates for combating drug-resistant strains of bacteria, particularly in the context of tuberculosis (TB). A series of quinoline-piperazine hybrids were synthesized and evaluated for their antibacterial properties against both susceptible and multi-drug resistant TB pathogens. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.07 μM, outperforming traditional first-line TB drugs .
Compound | MIC (μM) | Activity Type |
---|---|---|
10g | 0.03 | Antibacterial |
11e | 1.1 | Antitubercular |
These findings suggest that the incorporation of piperazine moieties enhances the hydrophilicity and overall efficacy of quinoline-based compounds against resistant strains .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). Research indicates that derivatives containing an 8-hydroxy quinoline moiety exhibit high affinity for dopamine D2 and D3 receptors, which are crucial in managing PD symptoms. These compounds not only act as agonists but also possess iron-chelating properties that may help reduce oxidative stress associated with neurodegeneration .
Compound | D2 Affinity (nM) | D3 Affinity (nM) |
---|---|---|
(−)-19b | 3.75 | 1.28 |
(+)-19a | Not specified | Not specified |
The dual action of these compounds—acting on dopamine receptors while mitigating oxidative stress—positions them as promising candidates for further development in PD treatment .
Synthesis and Structural Modifications
The synthesis of this compound derivatives involves various chemical strategies, including alkylation and acylation techniques. These methods allow for the introduction of different substituents on the quinoline ring, which can significantly alter the biological activity of the resulting compounds.
Synthetic Pathways
Common synthetic routes include:
- Alkylation : This method introduces alkyl groups to enhance lipophilicity.
- Acyclic Reactions : Such reactions allow for the formation of complex structures that can improve pharmacological profiles.
These synthetic approaches have led to a library of compounds that can be screened for various biological activities, including antimicrobial and neuroprotective effects .
Case Studies and Research Findings
Several case studies have demonstrated the effectiveness of this compound derivatives:
Case Study: Antituberculosis Activity
In a systematic study on antitubercular agents, researchers synthesized multiple quinoline-piperazine hybrids and tested them against Mycobacterium tuberculosis strains. The results indicated that specific modifications to the piperazine component significantly improved antibacterial activity, making these compounds viable alternatives to existing TB treatments .
Case Study: Neuroprotective Properties
Another study focused on the neuroprotective potential of these compounds in animal models of Parkinson's disease. The results showed that certain derivatives not only improved locomotor activity but also reduced markers of oxidative stress in neuronal tissues, supporting their therapeutic potential in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-5-piperazin-1-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the piperazine ring, resulting in different biological properties.
5-Piperazin-1-ylquinoline: Lacks the methyl group at the 2-position, which can affect its reactivity and bioactivity.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness
2-Methyl-5-piperazin-1-yl-quinoline is unique due to the presence of both the piperazine ring and the methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This combination of structural features can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-5-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
InChI Key |
PZNAAXFCMFHGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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